![molecular formula C11H14N2O2 B2383332 (2R,3R)-2-Phenyloxolane-3-carbohydrazide CAS No. 1807912-18-0](/img/structure/B2383332.png)
(2R,3R)-2-Phenyloxolane-3-carbohydrazide
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Overview
Description
(2R,3R)-2-Phenyloxolane-3-carbohydrazide is a chiral compound with significant potential in various scientific fields. This compound features a phenyloxolane ring with a carbohydrazide functional group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Phenyloxolane-3-carbohydrazide typically involves the reaction of a phenyloxolane derivative with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the carbohydrazide group. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Phenyloxolane-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(2R,3R)-2-Phenyloxolane-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Butanediol
- (2S,3S)-2,3-Butanediol
- Meso-2,3-Butanediol
Uniqueness
(2R,3R)-2-Phenyloxolane-3-carbohydrazide is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to similar compounds
Biological Activity
(2R,3R)-2-Phenyloxolane-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a unique chiral structure that may influence its interaction with biological targets. The molecular formula is C11H14N4O, and it has a molecular weight of approximately 218.25 g/mol.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against various bacterial strains. Its structural characteristics allow for interactions with microbial cell membranes, potentially disrupting their integrity.
- Anti-inflammatory Effects : Preliminary investigations have indicated that this compound could modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways. For instance, it may act as an inhibitor of certain hydrolases, impacting processes like lipid metabolism.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Chiral Catalysis : Utilizing chiral catalysts to ensure the desired stereochemistry during synthesis.
- Hydrazine Derivatives : Reacting phenyl oxolanes with hydrazine derivatives to form the carbohydrazide moiety.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To assess the effectiveness against common bacterial pathogens.
- Methodology : Disc diffusion method was employed to evaluate the inhibition zones.
- Results : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
-
Inflammation Modulation Study :
- Objective : To analyze the anti-inflammatory effects in vitro.
- Methodology : Cytokine assays were performed on macrophage cell lines treated with the compound.
- Results : A reduction in TNF-alpha and IL-6 levels was observed, indicating a potential mechanism for inflammation modulation.
Data Tables
Properties
IUPAC Name |
(2R,3R)-2-phenyloxolane-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLPUKIUCFNBF-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)NN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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